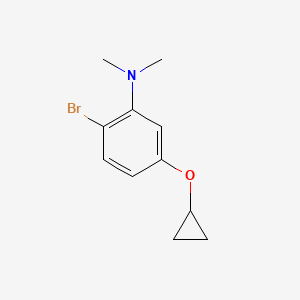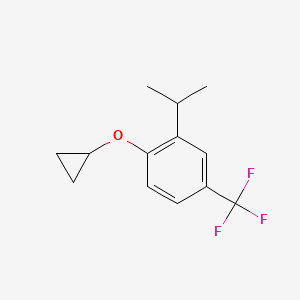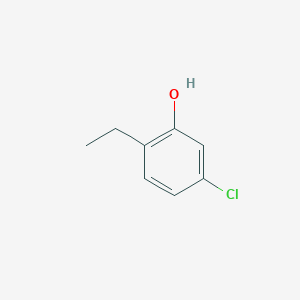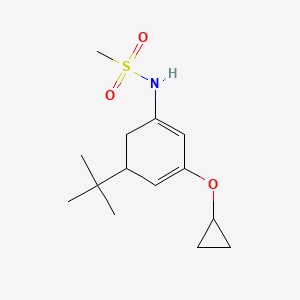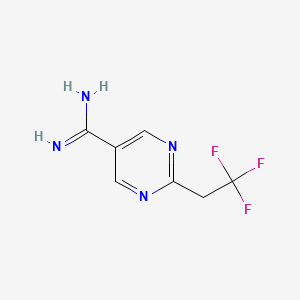
2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboximidamide is a fluorinated pyrimidine derivative with the molecular formula C7H7F3N4 and a molecular weight of 204.15 g/mol . This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboximidamide typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with picolinimidamide hydrochloride in ethanol at room temperature, followed by heating the reaction mixture to 110°C . The reaction is monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
the synthesis of similar fluorinated pyrimidines often involves scalable reactions using readily available starting materials and standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboximidamide can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form fused ring systems.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboximidamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboximidamide is not fully understood. its biological activity is likely influenced by the presence of the trifluoroethyl group, which can enhance its binding affinity to molecular targets and alter its metabolic stability . The compound may interact with specific enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyrimidine: Another fluorinated pyrimidine with similar chemical properties.
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid: A related compound used as a pharmaceutical intermediate.
Uniqueness
2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboximidamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties compared to other fluorinated pyrimidines.
Properties
Molecular Formula |
C7H7F3N4 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C7H7F3N4/c8-7(9,10)1-5-13-2-4(3-14-5)6(11)12/h2-3H,1H2,(H3,11,12) |
InChI Key |
QAQIPPPEULTLEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CC(F)(F)F)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)
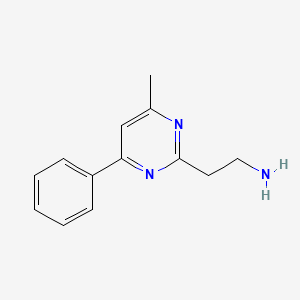
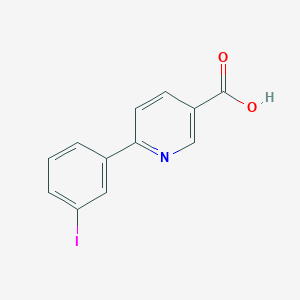
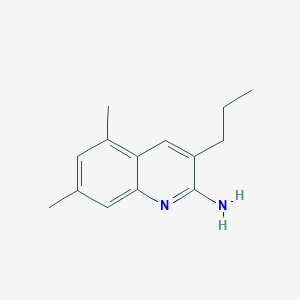
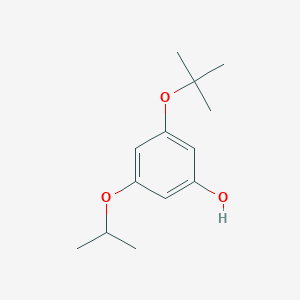
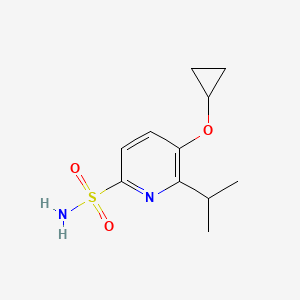
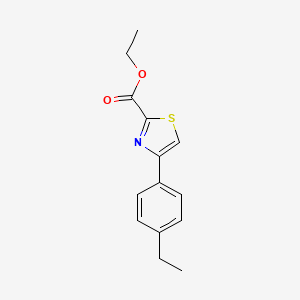
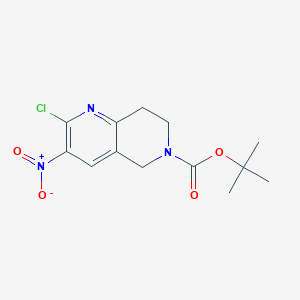
![Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B14851004.png)
